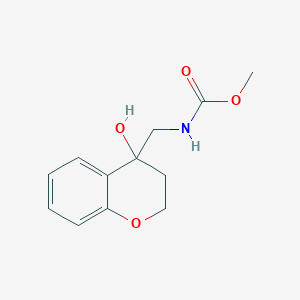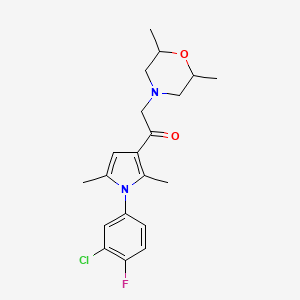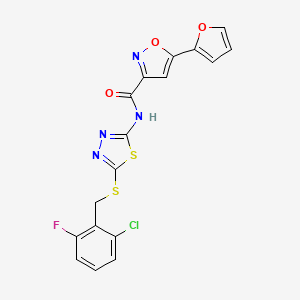
2-Cyclopropyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone, also known as CPET, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPET is a cyclic ketone derivative that belongs to the thiazepane class of compounds.
科学的研究の応用
Synthesis and Chemical Reactions
Synthesis of Branched Tryptamines
The study by Salikov et al. (2017) details a method for generating tryptamine derivatives through the rearrangement of cyclopropylketone arylhydrazones. This technique is notable for producing enantiomerically pure tryptamine derivatives, highlighting the utility of cyclopropyl-containing compounds in synthesizing complex organic molecules (Salikov et al., 2017).
Antimycobacterial Activity of Hybrid Compounds
Ponnuchamy et al. (2014) synthesized a series of novel hybrid heterocycles that include 1-cyclopropyl-2-(2-fluorophenyl)ethanone derivatives. These compounds demonstrated moderate to good antimycobacterial activity against Mycobacterium tuberculosis, with one compound showing significant potency. This research underscores the potential of cyclopropyl-containing compounds in developing new antimycobacterial agents (Ponnuchamy et al., 2014).
Biological Applications
Anticandidal and Antimicrobial Activities
Research by Kaplancıklı et al. (2014) focused on the synthesis of 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives and their biological activities. Some compounds exhibited potent anticandidal properties with minimal cytotoxicity, suggesting their potential as therapeutic agents against fungal infections (Kaplancıklı et al., 2014).
Antimicrobial and Antioxidant Activities
A study by Abdel-Wahab et al. (2011) synthesized imidazole-based heterocycles and evaluated their antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities. Compound 12 showed excellent antibacterial activity, highlighting the versatility of cyclopropyl-containing compounds in medicinal chemistry applications (Abdel-Wahab et al., 2011).
特性
IUPAC Name |
2-cyclopropyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c18-16(12-13-6-7-13)17-9-8-15(19-11-10-17)14-4-2-1-3-5-14/h1-5,13,15H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCSWOKXCBSQLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(phenylthio)propanamide](/img/structure/B2735318.png)
![Methyl 4-[(3-fluoro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2735319.png)
![3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine](/img/structure/B2735322.png)



![N-ethyl-6-methyl-2-[4-(phenylacetyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2735330.png)

![7-Methoxy[1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B2735332.png)

![5-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2735336.png)

